(R,R)-chrysanthemyl diphosphate

CAS No.:

Cat. No.: VC1953859

Molecular Formula: C10H20O7P2

Molecular Weight: 314.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O7P2 |

|---|---|

| Molecular Weight | 314.21 g/mol |

| IUPAC Name | [(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/t8-,9-/m1/s1 |

| Standard InChI Key | AORLUAKWVIEOLL-RKDXNWHRSA-N |

| Isomeric SMILES | CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)(O)OP(=O)(O)O)C |

| Canonical SMILES | CC(=CC1C(C1(C)C)COP(=O)(O)OP(=O)(O)O)C |

Introduction

Chemical Structure and Properties

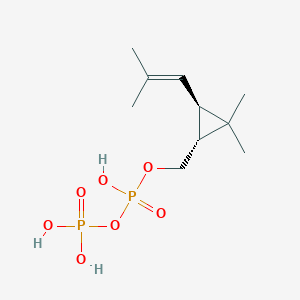

(R,R)-Chrysanthemyl diphosphate is characterized by its unique cyclopropane ring structure with specific stereochemistry. The (R,R) designation refers to the absolute configuration of the two stereogenic centers in the molecule.

Basic Chemical Information

| Property | Information |

|---|---|

| Molecular Formula | C₁₀H₂₀O₇P₂ |

| Molecular Weight | 314.21 g/mol |

| IUPAC Name | [(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methyl phosphono hydrogen phosphate |

| ChEBI ID | CHEBI:50273 |

| PubChem CID | 24883448 |

| InChIKey | AORLUAKWVIEOLL-RKDXNWHRSA-N |

The structure contains a cyclopropane ring with two methyl groups at position 2, a 2-methylprop-1-en-1-yl group at position 3, and a diphosphate moiety attached to a methyl group at position 1 .

Stereochemistry and Conformation

(R,R)-Chrysanthemyl diphosphate is specifically the (R,R)-diastereoisomer of chrysanthemyl diphosphate, containing two chiral centers with the R configuration at positions 1 and 3 of the cyclopropane ring. This specific stereochemistry is crucial for its biological function and enzymatic conversion in subsequent steps of the pyrethrin biosynthetic pathway . The compound exists as a conjugate acid of a (R,R)-chrysanthemyl diphosphate(3-) anion, which has also been characterized independently in chemical databases .

Biosynthesis

The biosynthesis of (R,R)-chrysanthemyl diphosphate represents a fascinating deviation from the typical head-to-tail coupling pattern observed in most terpene biosynthetic pathways.

Enzymatic Production

The enzyme responsible for producing (R,R)-chrysanthemyl diphosphate is chrysanthemyl diphosphate synthase (CPPase or CDS, EC 2.5.1.67). This enzyme catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to produce chrysanthemyl diphosphate with the release of one molecule of inorganic diphosphate .

The reaction can be represented as:

2 dimethylallyl diphosphate → (R,R)-chrysanthemyl diphosphate + diphosphate

This reaction represents an unusual c1′-2-3 cyclopropanation between isoprenoid units, rather than the more common 1′-4 head-to-tail linkage found in most terpene biosynthesis pathways .

Enzymatic Origin and Evolution

Interestingly, chrysanthemyl diphosphate synthase appears to have evolved from farnesyl diphosphate synthase (FDS) rather than from enzymes like squalene synthase or phytoene synthase, despite the latter two also catalyzing similar cyclopropanation reactions . This evolutionary relationship provides insights into the development of diverse terpene biosynthetic pathways in plants.

The amino acid sequence of CPPase aligns closely with that of chain elongation prenyltransferases, suggesting a common evolutionary origin despite the different reaction mechanisms .

Enzymatic Mechanisms

Recent research has revealed fascinating aspects of the enzymatic mechanisms involved in (R,R)-chrysanthemyl diphosphate metabolism.

Bifunctional Activity of Chrysanthemyl Diphosphate Synthase

| Enzymatic Activity | Substrate | Product | Km Value |

|---|---|---|---|

| Prenyltransferase | DMAPP | Chrysanthemyl diphosphate | - |

| Phosphatase | Chrysanthemyl diphosphate | Chrysanthemol | 196 μM |

This bifunctionality is significant because it parallels the dual activities observed in other terpene synthases like squalene synthase and phytoene synthase, which also catalyze both prenylation and dephosphorylation steps .

Substrate Interactions and Inhibition

The chrysanthemol synthase activity shows interesting substrate relationships. DMAPP, which is the substrate for the first reaction, competes with CPP as a substrate for the second reaction. The DMAPP concentration required for half-maximal activity to produce chrysanthemol was approximately 100 μM, with significant substrate inhibition observed at higher DMAPP concentrations .

This substrate competition and inhibition pattern suggests a complex regulatory mechanism that may control the balance between intermediate and final product formation in the biosynthetic pathway.

Role in Pyrethrin Biosynthesis

(R,R)-Chrysanthemyl diphosphate serves as a critical intermediate in the biosynthetic pathway leading to pyrethrins, which are natural insecticides produced by Tanacetum cinerariifolium.

Metabolic Pathway

The pathway proceeds as follows:

-

Two molecules of DMAPP are condensed by chrysanthemyl diphosphate synthase to form (R,R)-chrysanthemyl diphosphate

-

(R,R)-Chrysanthemyl diphosphate is converted to chrysanthemol by the same enzyme

-

Chrysanthemol is further oxidized to chrysanthemic acid

-

Chrysanthemic acid is esterified with lipid alcohols (such as pyrethrolone) by a GDSL lipase to produce pyrethrin I

This pathway is compartmentalized in the plant, with early steps occurring in glandular trichomes and the final esterification step taking place in the pericarp of seeds .

Localization in the Plant

Research has identified that the chrysanthemyl diphosphate synthase contains a plastidial targeting sequence. The first 50 amino acids of the open reading frame constitute a putative plastidial targeting sequence, suggesting that the early steps of pyrethrin biosynthesis occur in the plastids .

Transgenic experiments have confirmed this localization, with tobacco plants overexpressing CDS emitting chrysanthemol at a rate of 0.12–0.16 μg h⁻¹g⁻¹ fresh weight .

Research Findings and Developments

Scientific investigation into (R,R)-chrysanthemyl diphosphate has provided several significant insights into terpene biosynthesis and enzyme function.

Enzyme Characterization

The chrysanthemyl diphosphate synthase (CDS) was first isolated and characterized from immature chrysanthemum flowers. The gene encoding this enzyme was identified through screening a cDNA library using degenerate oligonucleotide probes based on the amino acid sequence of the purified enzyme .

Recombinant CDS bearing an N-terminal polyhistidine affinity tag was successfully expressed in Escherichia coli and purified to homogeneity using Ni²⁺ chromatography. This recombinant enzyme demonstrated the ability to produce (R,R)-chrysanthemyl diphosphate from DMAPP in vitro .

Functional Reassessment

A significant research development was the reclassification of chrysanthemyl diphosphate synthase as a chrysanthemol synthase (CHS) due to its bifunctional activity. This discovery expanded our understanding of terpene biosynthesis mechanisms and highlighted the versatility of these enzymes .

The NDXXD catalytic motif of CDS was identified as being responsible for catalyzing both the prenyltransferase and hydrolysis reactions. Under the lower substrate conditions prevalent in plants, this motif enables the enzyme to perform both functions efficiently .

Applications and Significance

(R,R)-Chrysanthemyl diphosphate and its biosynthetic pathway have significant implications for both scientific research and practical applications.

Pyrethrin Production

As an intermediate in pyrethrin biosynthesis, understanding (R,R)-chrysanthemyl diphosphate metabolism is crucial for efforts to enhance the production of these natural insecticides. Pyrethrins represent the most widely used plant-derived pesticides, offering advantages of high efficacy against insects and rapid environmental degradation .

Metabolic Engineering

The elucidation of CDS as a bifunctional enzyme has paved the way for metabolic engineering approaches to enhance pyrethrin production. Transgenic tobacco plants expressing CDS have already demonstrated the ability to produce chrysanthemol, suggesting potential strategies for engineering pyrethrin biosynthesis in heterologous plant hosts .

This knowledge could lead to improved production systems for pyrethrins, potentially reducing reliance on traditional cultivation methods which are often limited by geographic and climatic constraints.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume